Arginase Inhibition: L‑Norvaline Exhibits 11.4‑Fold Weaker IC₅₀ than L‑NOHA on E. histolytica Arginase
L‑Norvaline inhibits recombinant Entamoeba histolytica arginase (EhArg) with an IC₅₀ of 17.9 mM, compared with 1.57 mM for the reference inhibitor L‑NOHA (Nω‑hydroxy‑L‑arginine) [1]. This 11.4‑fold difference in potency defines L‑norvaline as a moderate‑affinity arginase ligand, suitable for applications where partial or tunable arginase inhibition is required rather than the near‑complete blockade achieved by L‑NOHA. The co‑crystal structure of EhArg with L‑norvaline (PDB 5ZEF, 2.0 Å resolution) further confirms a binding mode that is conserved across species but with subtle active‑site contacts that explain the reduced affinity relative to L‑NOHA [1].
| Evidence Dimension | Arginase inhibition IC₅₀ |
|---|---|
| Target Compound Data | L‑Norvaline IC₅₀ = 17.9 mM |
| Comparator Or Baseline | L‑NOHA IC₅₀ = 1.57 mM |
| Quantified Difference | 11.4‑fold weaker inhibition |
| Conditions | Recombinant E. histolytica arginase, in vitro colorimetric assay, pH 7.5, 25 °C |
Why This Matters
Investigators requiring graded arginase modulation rather than complete inhibition should select L‑norvaline hydrochloride; L‑NOHA is too potent for experiments needing residual arginase activity.
- [1] Malik, A., et al. (2019). Structural insights into Entamoeba histolytica arginase and structure‐based identification of novel non‑amino acid based inhibitors. The FEBS Journal, 286(20), 4077–4096. DOI: 10.1111/febs.14960 View Source
